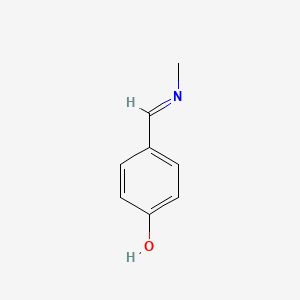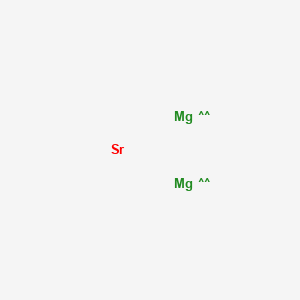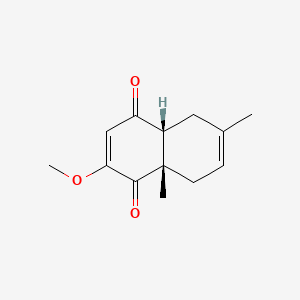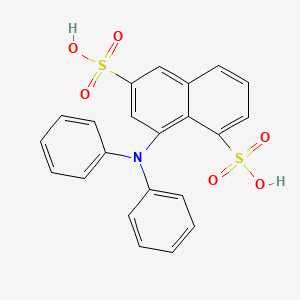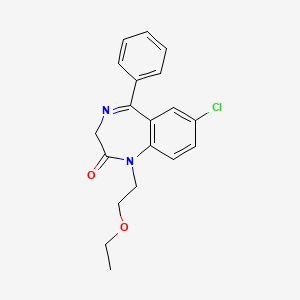
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate is a chemical compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . It is known for its unique structure, which includes a tert-butylphenoxy group and an ethylbutanoate ester. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate typically involves the esterification of 1-(4-tert-butylphenoxy)propan-2-ol with 2-ethylbutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate can be compared with similar compounds such as:
1-(4-Tert-butylphenoxy)propan-2-yl acetate: This compound has a similar structure but with an acetate ester instead of an ethylbutanoate ester.
1-(4-Tert-butylphenoxy)propan-2-yl propanoate: This compound features a propanoate ester, differing in the length of the carbon chain compared to the ethylbutanoate ester.
Propriétés
Numéro CAS |
5463-80-9 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenoxy)propan-2-yl 2-ethylbutanoate |
InChI |
InChI=1S/C19H30O3/c1-7-15(8-2)18(20)22-14(3)13-21-17-11-9-16(10-12-17)19(4,5)6/h9-12,14-15H,7-8,13H2,1-6H3 |
Clé InChI |
MLQDJKDUWLFKBB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)OC(C)COC1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



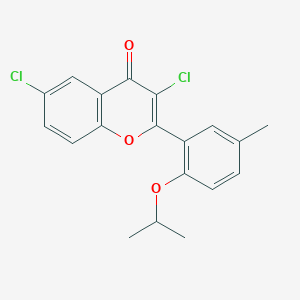
![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
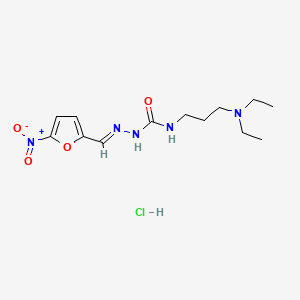
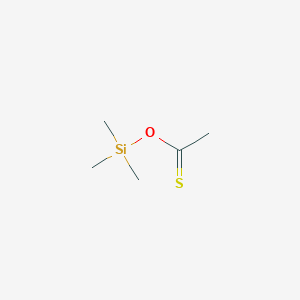
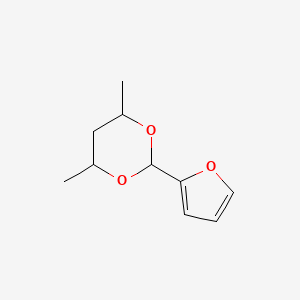
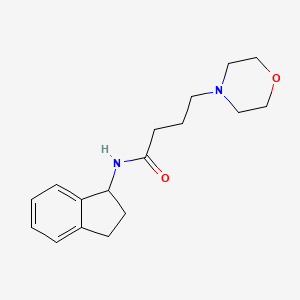
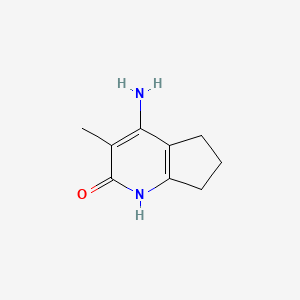
![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
